

Application Note: Precision Fluorination with 3,3-Difluoropropan-1-amine HCl

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Compound of Interest

Compound Name: 3,3-Difluoropropan-1-amine hydrochloride
CAS No.: 1010097-89-8
Cat. No.: B1421929

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Executive Summary: The "Magic Difluoro" Effect

In modern medicinal chemistry, the strategic incorporation of fluorine is no longer just about metabolic blocking; it is about precise physicochemical modulation. **3,3-Difluoropropan-1-amine hydrochloride** (CAS: 1010097-89-8) has emerged as a critical building block for "Fluorine Scanning"—the systematic replacement of alkyl groups to optimize drug-like properties.^[1]

Unlike the perfluorinated trifluoromethyl (

) group, the terminal difluoromethyl (

) moiety offers a unique duality:

- **Lipophilicity Modulation:** It moderates LogD less aggressively than the trifluoromethyl group, preventing solubility "cliffs."

- **Hydrogen Bond Donor Capacity:** The polarized nitrogen content in the secondary amine group acts as a weak hydrogen bond donor, a property absent in both methyl (CH₃) and trifluoromethyl (CF₃) groups. This allows for unique binding interactions within protein pockets.

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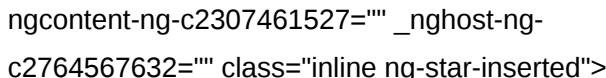
) groups. This allows for unique binding interactions within protein pockets.

This guide details the handling, stability, and synthetic protocols for deploying this reagent in high-value amide couplings and nucleophilic aromatic substitutions (

).

Technical Specifications & Handling

Physicochemical Profile

Property	Specification
Chemical Name	3,3-Difluoropropan-1-amine hydrochloride
Structure	
CAS Number	1010097-89-8
Molecular Weight	131.55 g/mol
Appearance	White to off-white crystalline solid
Acidity (pK _a)	~9.5 (Conjugate acid) - Est. lower than propyl amine due to F-inductive effect
Hygroscopicity	High; store in desiccator.[1]

Stability & Storage (Senior Scientist Insight)

- **The Salt Advantage:** The free amine (3,3-difluoropropan-1-amine) is a volatile liquid and prone to air oxidation.[1] The hydrochloride salt locks the amine in a stable, solid form,

preventing volatility loss and degradation.

- Structural Stability: Unlike 2-fluoroethanamine derivatives, which can undergo Hofmann elimination under strong basic conditions, the fluorines in this reagent are at the 3-position (C3). This geometric separation significantly enhances stability against base-mediated decomposition during coupling reactions.^[1]

-elimination of HF under strong basic conditions, the fluorines in this reagent are at the

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- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Core Application: Amide Coupling

The primary utility of this reagent is installing the difluoropropyl side chain onto carboxylic acid scaffolds (e.g., for HDAC inhibitors or GPCR ligands).

The "In-Situ Neutralization" Protocol

Why this method? Pre-free-basing the amine is risky due to volatility.^[1] This protocol uses the HCl salt directly in the reaction vessel, neutralizing it in situ with a tertiary base. This ensures accurate stoichiometry.^[1]

Reagents:

- Carboxylic Acid Substrate (1.0 equiv)^{[1][2]}
- 3,3-Difluoropropan-1-amine HCl (1.2 equiv)^[1]
- Coupling Agent: HATU (1.2 equiv) or EDC/HOBt (for cost-sensitive scale-up)
- Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)^[1]
- Solvent: DMF (Anhydrous) or DCM (if substrate allows)^[1]

Step-by-Step Methodology:

- Activation: To a flame-dried vial equipped with a stir bar, add the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv).

- Solvation: Add anhydrous DMF (concentration 0.1 M – 0.2 M). Stir for 5 minutes under .
- Salt Addition: Add solid 3,3-Difluoropropan-1-amine HCl (1.2 equiv) directly to the reaction mixture.
- Neutralization (Critical Step): Dropwise, add DIPEA (3.5 equiv).[1]
 - Note: You need 1.0 equiv of base to free the amine from HCl, and the remaining equivalents to drive the HATU coupling.
 - Observation: The solution may turn slightly yellow upon base addition (release of HOAt anion).[1]
- Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1][3]
 - Target Mass: Look for m/z 230.1 (M+H)⁺ and 276.1 (M+H)⁺ in the mass spectrum.
(Mass of difluoropropylamino fragment - OH).
- Workup: Dilute with EtOAc. Wash sequentially with:
 - 10% Citric Acid (removes unreacted amine/DIPEA).[1]
 - Sat. NaHCO₃ (removes unreacted acid/HOAt).[2]
 - Brine.[1][2]
- Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Advanced Application: Nucleophilic Aromatic Substitution ()

Used to synthesize heteroaryl-amines (e.g., Pyrimidines, Pyridines).[1]

Protocol for on Chloropyrimidines

Challenge: The electron-withdrawing effect of the fluorine atoms lowers the nucleophilicity of the amine slightly compared to propyl amine. Higher temperatures or stronger bases may be required.[1]

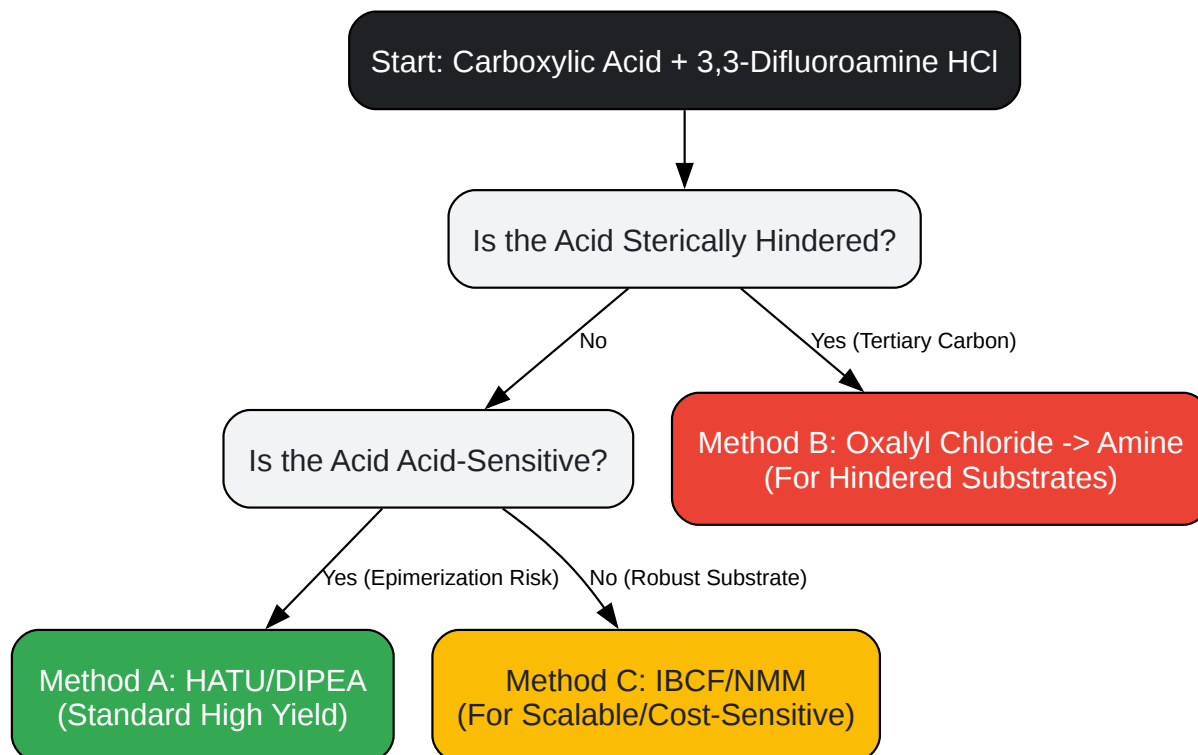
Methodology:

- Dissolve: Dissolve the Chloro-heterocycle (1.0 equiv) in DMSO or NMP (0.5 M).
- Add Reagent: Add 3,3-Difluoropropan-1-amine HCl (1.2 equiv).
- Base Selection: Add [ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">](#)
(3.0 equiv).
 - Why Cesium? Improved solubility in polar aprotic solvents compared to [ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">](#).
- Heat: Heat to 80–100°C for 4–12 hours.
- Workup: Pour into water to precipitate the product (if solid) or extract with EtOAc.

Visual Workflows (Graphviz)

Figure 1: Amide Coupling Decision Tree

A logic guide for selecting the optimal coupling strategy based on substrate sensitivity.

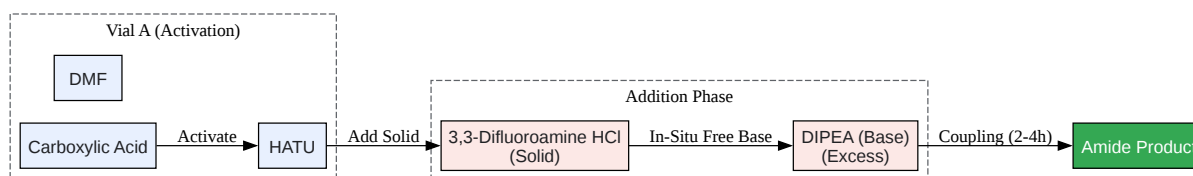


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Caption: Decision matrix for coupling 3,3-difluoropropan-1-amine HCl. HATU is preferred for small-scale discovery; Acid Chlorides for sterically congested acids.[1]

Figure 2: The "One-Pot" Reaction Workflow

Visualizing the critical neutralization step to prevent amine loss.



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Caption: Protocol flow emphasizing the addition of the solid HCl salt BEFORE the base to minimize handling of the volatile free amine.

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